5-Isocyano-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-isocyano-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-9-7-2-3-8-6(4-7)5-10-11-8/h2-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOKQUCMOXRYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Design for 5 Isocyano 1h Indazole Construction
Conceptual Disconnections for the 1H-Indazole Core Bearing a C5-Isocyano Moiety
Retrosynthetic analysis of 5-isocyano-1H-indazole suggests several primary disconnection points. A logical approach involves cleaving the bonds forming the pyrazole (B372694) ring of the indazole core. This leads to two main strategies: disconnection of the N-N bond and one of the N-C bonds, or disconnection of both N-C bonds.
The most common retrosynthetic disconnection of the 1H-indazole ring system involves breaking the N1-N2 and C3-N2 bonds. youtube.com This leads back to a 2-aminobenzaldehyde (B1207257) or a related derivative. In the case of this compound, this would necessitate a starting material such as 2-amino-5-isocyanobenzaldehyde or a precursor to the isocyano group.
Alternatively, a [3+2] cycloaddition strategy can be envisioned. orgsyn.org This approach disconnects the indazole at the N1-C7a and C3-C3a bonds, suggesting a reaction between a benzyne (B1209423) intermediate and a diazo compound. For the target molecule, this would involve a 4-isocyanobenzyne and a suitable diazo species.
A third disconnection approach focuses on the formation of the N1-C7a bond through an intramolecular C-H amination reaction. This would start from an N-arylhydrazone derived from a 2-halobenzaldehyde bearing an isocyano group or its precursor at the 5-position. researchgate.net
Methodological Considerations for Introducing the Isocyano Group at the C5 Position of 1H-Indazole
The introduction of the isocyano functionality at the C5 position of the 1H-indazole ring can be approached in two primary ways: functionalizing a pre-formed indazole ring or carrying the isocyano group (or a precursor) through the ring-forming reactions.
Post-Synthetic Functionalization of Pre-Assembled 1H-Indazole Rings
Late-stage functionalization of the indazole core is a powerful strategy. researchgate.net The most direct route to this compound via this method would be the dehydration of a corresponding 5-formamido-1H-indazole. This transformation is typically achieved using dehydrating agents such as phosphoryl chloride, diphosphorus (B173284) pentoxide, or Burgess reagent.
Another viable precursor is a 5-amino-1H-indazole. The amino group can be converted to the isocyanide via a two-step process: formylation to the formamide (B127407) followed by dehydration. Alternatively, the Sandmeyer reaction could be explored, where the 5-amino group is diazotized and subsequently treated with a cyanide salt, although this typically yields the nitrile, which would require further reduction and formylation/dehydration steps.
A less direct but potential route involves the conversion of a 5-carboxy-1H-indazole or its ester derivative. This could proceed through a Curtius, Hofmann, or Schmidt rearrangement to yield the 5-aminoindazole, which can then be converted to the isocyanide as described above.
| Precursor Functional Group at C5 | Reagents for Conversion to Isocyanide |
| Formamido | POCl₃, P₂O₅, Burgess reagent |
| Amino | 1. Formic acid or ethyl formate; 2. Dehydrating agent |
| Carboxy/Ester | 1. Curtius, Hofmann, or Schmidt rearrangement; 2. Formylation; 3. Dehydration |
| Halo (e.g., Bromo, Iodo) | 1. Cyanation (e.g., CuCN); 2. Reduction of nitrile; 3. Formylation; 4. Dehydration |
Potential for Directed C–H Functionalization Strategies at C5
Direct C–H functionalization has emerged as a highly efficient method for modifying heterocyclic cores. nih.govacs.org While functionalization at the C3 position of indazoles is more common, methods for targeting the benzene (B151609) ring are being developed. nih.govresearchgate.net
For the synthesis of this compound, a directed C–H activation strategy could be envisioned. This would involve installing a directing group on the indazole nitrogen (N1 or N2). This directing group would then steer a transition metal catalyst to activate the C5–H bond. Subsequent coupling with a suitable isocyanide source would install the desired functionality. However, the development of C–H isocyanation reactions is still an emerging area of research.
A more plausible, albeit multi-step, approach would involve a directed C–H halogenation or amination at the C5 position. The resulting 5-halo or 5-amino-1H-indazole could then be converted to the isocyanide using the methods described in section 2.2.1.
Cyclization Reaction Approaches for 1H-Indazole Ring Formation Incorporating a C5-Isocyano Precursor
Building the indazole ring with the C5 substituent already in place is a common and effective strategy. nih.gov
Utilization of Pre-functionalized Aromatic Building Blocks with Isocyano Groups
This approach involves synthesizing an aromatic precursor that already contains the isocyano group or a stable precursor. For example, the synthesis could start from a 4-isocyanotoluene derivative. Nitration of this starting material would likely be challenging due to the reactivity of the isocyano group. A more viable strategy would be to start with a protected amino group, such as an acetylamino group, at the position corresponding to the future amino group of the indazole.
A potential synthetic route could start from 4-amino-2-nitrotoluene. The amino group could be converted to the isocyanide. Subsequent reduction of the nitro group to an amino group, followed by diazotization and cyclization, would yield the desired this compound. However, the stability of the isocyano group under these reaction conditions would be a major concern.
A more robust method would involve carrying a precursor to the isocyano group through the synthesis. For instance, starting with 4-bromo-2-nitrotoluene, the nitro group can be reduced, the resulting amine diazotized and cyclized to form 5-bromo-1H-indazole. The bromo group can then be converted to a formamido group via a Buchwald-Hartwig or Ullmann-type coupling with formamide, followed by dehydration to the isocyanide.
| Starting Material | Key Transformation Steps |
| 4-Bromo-2-nitrotoluene | 1. Reduction of nitro group; 2. Diazotization and cyclization; 3. Buchwald-Hartwig amidation with formamide; 4. Dehydration |
| 2-Fluoro-5-nitrobenzaldehyde | 1. Reaction with a hydrazine (B178648) to form a hydrazone; 2. Intramolecular nucleophilic aromatic substitution (SNAr) to form 5-nitro-1H-indazole; 3. Reduction of nitro group; 4. Formylation; 5. Dehydration |
An efficient route to substituted 1-aryl-1H-indazoles has been developed starting from acetophenone (B1666503) or benzaldehyde (B42025) derivatives with fluorine at C2 and a nitro group at C5. mdpi.comresearchgate.net This method involves the formation of an arylhydrazone, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) to close the ring. researchgate.net This could be adapted for the synthesis of this compound by starting with a suitable precursor and performing the necessary functional group interconversions after the indazole core is formed.
Exploration of Multicomponent Reaction Methodologies for Convergent Synthesis
Multicomponent reactions (MCRs) offer a powerful tool for the convergent synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-established. nih.govresearchgate.net
A potential MCR approach to this compound could involve a reaction between an ortho-alkynyl aniline (B41778), an aldehyde, and an isocyanide. However, the direct incorporation of the isocyano group at the C5 position through a standard MCR is not straightforward.
A more tailored MCR could be designed. For example, a Groebke–Blackburn–Bienaymé reaction, which involves an aldehyde, an amine, and an isocyanide, could potentially be adapted. beilstein-journals.org If a suitable ortho-functionalized aniline derivative is used, a subsequent cyclization could form the indazole ring.
Another possibility is an isocyanide-based [4+1] cycloaddition. While not a traditional MCR, it shares the principle of convergent bond formation. The reaction of a suitable diene precursor with an isocyanide could potentially construct a precursor to the indazole ring.
While direct MCRs for the synthesis of this compound are not well-documented, the development of novel MCRs that incorporate functionalized anilines and isocyanides could provide a future avenue for the efficient, one-pot synthesis of this and related compounds.
Chemical Reactivity and Transformation Studies of 5 Isocyano 1h Indazole
Reactivity Profiles of the C5-Isocyano Group
The isocyano group (-N≡C) is a versatile functional group known for its unique electronic structure and diverse reactivity. It can act as a nucleophile through its carbon atom or as an electrophile, particularly upon activation. It is also a well-established ligand in organometallic chemistry.
The carbon atom of the isocyano group is formally divalent and possesses both nucleophilic and electrophilic character. However, reactions with external nucleophiles are often challenging due to the relatively low intrinsic electrophilicity of the isocyanide carbon. nih.gov To facilitate nucleophilic attack, activation with an electrophile, such as a Lewis acid or a transition metal catalyst, is typically required. nih.govrsc.org
Upon activation, the isocyano carbon becomes significantly more electrophilic, enabling the addition of a wide range of nucleophiles. For instance, a common strategy involves the use of chlorotrimethylsilane (B32843) (TMSCl) to mediate the addition of N-nucleophiles to isocyanides, leading to the formation of various nitrogen-containing heterocycles in a transition-metal-free manner. nih.govrsc.org This method is notable for its mild conditions and broad functional group tolerance. nih.gov The general mechanism involves the activation of the isocyanide, followed by nucleophilic attack and subsequent cyclization or transformation.
While specific studies detailing the nucleophilic addition to 5-isocyano-1H-indazole are not extensively documented, the general principles of isocyanide chemistry suggest its susceptibility to such reactions under appropriate activating conditions.
Table 1: Representative Nucleophilic Additions to Activated Isocyanides
| Activating Agent | Nucleophile Type | Product Type | Reference |
|---|---|---|---|
| Lewis Acids (e.g., TMSCl, CuCl) | Amines | Formamidines | rsc.org |
| Transition Metals (e.g., Copper-NHC) | Alcohols | N-Arylformimidates | organic-chemistry.org |
The isocyano group is a valuable participant in various cycloaddition reactions, serving as a one-atom component to construct five- and six-membered rings. novapublishers.com These reactions, which include [4+1], [3+2], and [2+2+1] cycloadditions, provide efficient pathways to complex heterocyclic structures. novapublishers.combeilstein-journals.org
A prominent class of reactions involving isocyanides is multicomponent reactions (MCRs), where the isocyanide acts as a key building block. The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, is a three-component reaction between an aldehyde, an amidine, and an isocyanide to produce substituted imidazo[1,2-a]pyridines and related fused heterocycles. beilstein-journals.org This reaction proceeds via the formation of an N-acylimine intermediate, followed by an intramolecular [4+1] cycloaddition with the isocyanide. beilstein-journals.org
Other notable cycloadditions include 1,3-dipolar cycloadditions with in situ generated dipoles like nitrile oxides or azides, and transition-metal-catalyzed benzannulations, such as the (N-heterocyclic carbene)Ni(II)-catalyzed [5+1] cycloaddition between a cyclopropene (B1174273) and an isocyanide to form aniline (B41778) derivatives. nih.gov While these reactions demonstrate the broad utility of the isocyanide handle in cycloaddition chemistry, specific applications utilizing this compound as the isocyanide component require further investigation.
The isocyano group is an excellent ligand for transition metals and a versatile synthon in metal-catalyzed reactions. sioc-journal.cn Its ability to undergo migratory insertion into metal-carbon or metal-heteroatom bonds is a cornerstone of its reactivity, enabling the construction of ketones, amides, and various heterocycles. sioc-journal.cnscribd.com Metals such as palladium, copper, nickel, and cobalt are frequently used to catalyze these transformations. rsc.org
In these processes, the isocyanide can be viewed as a "C1" building block. rsc.org For example, copper-catalyzed tandem reactions involving the insertion of an isocyanide into an alcohol can generate N-arylformimidate intermediates, which can then undergo subsequent cyclization to form imidazole (B134444) derivatives. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions of isocyanides with amides have been used to synthesize isoquinolin-1(2H)-one derivatives. frontiersin.org The isocyano group on the this compound scaffold provides a reactive handle for such metal-catalyzed insertions and cross-coupling reactions, offering a pathway to further functionalize the molecule.
Reactivity of the 1H-Indazole Core in the Presence of a C5-Isocyano Substituent
The reactivity of the indazole ring is significantly influenced by the electronic nature of its substituents. The C5-isocyano group, being strongly electron-withdrawing, modulates the reactivity of both the benzene (B151609) and pyrazole (B372694) portions of the molecule.
Electrophilic aromatic substitution (EAS) on the indazole ring is complex due to the presence of two fused rings with different electronic properties. The pyrrole-like ring is generally more reactive towards electrophiles than the benzene ring. imperial.ac.uk For unsubstituted 1H-indazole, electrophilic attack preferentially occurs at the C3 position. chim.it
The N-alkylation or N-arylation of N-unsubstituted indazoles can lead to a mixture of N1 and N2 regioisomers, and achieving selectivity is a common challenge in indazole chemistry. beilstein-journals.orgnih.gov The regiochemical outcome is highly dependent on the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating or arylating agent, and the reaction conditions (e.g., base, solvent). beilstein-journals.orgnih.gov
Studies on substituted indazoles have shown that the choice of base and solvent is critical. For many indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favors the formation of the thermodynamically more stable N1-alkylated product. beilstein-journals.orgnih.gov Conversely, conditions such as potassium carbonate (K2CO3) in dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers. dergipark.org.tr
The electronic nature of substituents plays a key role. Electron-withdrawing groups on the benzene ring can significantly influence the N1/N2 ratio. For example, indazoles with a strong electron-withdrawing group like -NO2 at the C7 position show excellent selectivity for the N2 position. beilstein-journals.orgnih.gov The 5-isocyano group is also strongly electron-withdrawing. Based on established trends, it is expected to influence the electron density at both N1 and N2, thereby affecting the regioselectivity of alkylation and arylation reactions. While the N1 position is often the thermodynamic product, the electronic pull of the C5-isocyano group could enhance the kinetic acidity of the N2-proton or stabilize the N2-anion, potentially increasing the proportion of the N2-substituted isomer under certain conditions.
Table 2: General Trends in Regioselective N-Alkylation of Substituted Indazoles
| Substituent Position/Type | Reagents/Conditions | Major Isomer | Rationale/Observation | Reference |
|---|---|---|---|---|
| General (unsubstituted) | NaH, Alkyl Bromide, THF | N1 | Formation of the thermodynamically favored product. | beilstein-journals.orgnih.gov |
| General (unsubstituted) | K2CO3, Alkyl Halide, DMF | N1 / N2 Mixture | Often results in poor regioselectivity. | dergipark.org.tr |
| C3-Electron-donating | NaH, Alkyl Bromide, THF | >99% N1 | Steric hindrance at N2 and thermodynamic control favor N1. | beilstein-journals.orgnih.gov |
| C7-Electron-withdrawing (e.g., -NO2) | NaH, Alkyl Bromide, THF | >96% N2 | Electronic effects stabilize the N2-anion or transition state. | beilstein-journals.orgnih.gov |
Reactions Involving the Pyrazole Nitrogen Atoms (N1 and N2)
The reactivity of the nitrogen atoms within the indazole ring is a well-studied area for the parent compound and its various derivatives. The presence of two nucleophilic nitrogen atoms (N1 and N2) allows for reactions such as alkylation and arylation, though these reactions often yield a mixture of regioisomers. The regiochemical outcome is highly dependent on several factors, including the nature of the substituent on the indazole ring, the electrophile used, the base, and the solvent system. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov
The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Consequently, reactions often favor substitution at the N1 position under thermodynamic control. However, kinetic control can lead to significant amounts of the N2-substituted product.
Key Factors Influencing Regioselectivity in Indazole N-Substitution:
| Factor | Influence on Regioselectivity | General Outcome |
| Substituents | Electron-withdrawing groups (e.g., -NO₂) at positions like C7 can sterically hinder the N1 position and electronically favor attack at N2. nih.govnih.gov Conversely, bulky groups at C3 may favor N1 substitution. | The 5-isocyano group is electron-withdrawing, which would be expected to decrease the nucleophilicity of the entire ring system but could influence the N1/N2 ratio. |
| Reaction Conditions | Strong, non-coordinating bases (e.g., NaH) in non-polar solvents (e.g., THF) tend to favor N1 alkylation. nih.govbeilstein-journals.org Polar aprotic solvents can also influence the isomeric ratio. beilstein-journals.org | Precise conditions would need to be empirically determined for this compound. |
| Electrophile | The nature of the alkylating or arylating agent plays a crucial role. For instance, copper-catalyzed N-arylation is a common method for forming N-aryl indazoles. bohrium.comresearchgate.net | The reaction of this compound with aryl halides under palladium or copper catalysis is theoretically possible but undocumented. |
For this compound, the strong electron-withdrawing nature of the isocyano group at the 5-position would be expected to significantly modulate the nucleophilicity of the N1 and N2 atoms. While no specific experimental data exists, it is plausible that N-alkylation or N-arylation would proceed, but potentially require more forcing conditions compared to electron-rich indazoles. The regioselectivity would be a complex interplay between the electronic deactivation by the isocyano group and the steric environment around the nitrogen atoms.
Exploration of Tandem and Cascade Reaction Sequences Utilizing this compound
Tandem and cascade reactions, which involve multiple bond-forming events in a single pot, are powerful tools in modern organic synthesis for building molecular complexity efficiently. mdpi.com The isocyanide functional group is particularly well-suited for such processes, most notably in multicomponent reactions (MCRs). acs.orgnih.gov
Theoretically, this compound could serve as a valuable building block in a variety of isocyanide-based tandem reactions:
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are cornerstone MCRs that utilize an isocyanide. It is highly probable that this compound could act as the isocyanide component in these reactions, reacting with an aldehyde, an amine, and a carboxylic acid (for Ugi) or an aldehyde and a carboxylic acid (for Passerini) to rapidly generate complex, peptide-like scaffolds bearing an indazole moiety.
[4+1] and other Cycloadditions: Isocyanides are known to participate in [4+1] cycloadditions with various partners to form five-membered heterocycles. acs.org For example, a reaction between this compound and a suitable diene or azadiene could potentially lead to novel, fused heterocyclic systems in a tandem fashion.
Tandem Cyclization Strategies: The isocyano group can be transformed into other functionalities that can then participate in a subsequent cyclization step. For instance, a tandem sequence could involve the reaction of the isocyano group with a nucleophile, followed by an intramolecular cyclization involving one of the pyrazole nitrogens to construct polycyclic systems. Copper-catalyzed tandem reactions are particularly prevalent for synthesizing nitrogen-containing heterocycles. bohrium.commdpi.com
While these reaction pathways are well-precedented for other isocyanides, their application to this compound remains a subject for future investigation. The successful implementation of this compound in tandem and cascade sequences would open avenues to novel chemical scaffolds with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For 5-Isocyano-1H-indazole, HRMS provides experimental confirmation of its molecular formula, C8H5N3. Techniques like electrospray ionization (ESI) or electron ionization (EI) are commonly employed. wiley-vch.dersc.org The experimentally measured mass is compared against the theoretical exact mass, with a minimal mass error (typically <5 ppm) confirming the assigned formula. nih.govscielo.br
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C8H6N3⁺ | 144.0556 |
| [M+Na]⁺ | C8H5N3Na⁺ | 166.0376 |
| [M]⁺ | C8H5N3⁺ | 143.0478 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. nih.govresearchgate.net
¹H NMR: This technique identifies the number and environment of protons in the molecule. For this compound, the spectrum would show distinct signals for the N-H proton and the aromatic protons on the indazole ring. The chemical shifts (δ) and coupling constants (J) reveal their electronic environments and neighboring protons, allowing for the assignment of protons at the C3, C4, C6, and C7 positions. rsc.org
¹³C NMR: This experiment provides information on the carbon skeleton. Each unique carbon atom in the indazole ring and the isocyano group gives a distinct signal. The chemical shift of the isocyano carbon is particularly diagnostic.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the pyrazole (B372694) ring and the isocyano group, offering further structural confirmation. nih.gov
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These correlations are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the 5-isocyano substitution pattern. researchgate.net
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. wiley-vch.de For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the stretching vibration of the isocyano (-N≡C) group. rsc.org This peak typically appears in the range of 2150–2100 cm⁻¹. researchgate.netnih.gov The exact position of this band is sensitive to the electronic environment and can be influenced by solvent polarity and hydrogen bonding. researchgate.netmdpi.comresearchgate.net Other key absorptions include the N-H stretch of the indazole ring (typically a broad band around 3150 cm⁻¹) and C-H and C=C stretching vibrations from the aromatic system. wiley-vch.dersc.org
| Solvent | -N≡C Stretching Frequency (cm⁻¹) | Reference |
|---|---|---|
| DMSO | 2117.8 | researchgate.netnih.gov |
| Acetonitrile | 2120.8 | researchgate.netnih.gov |
| Ethanol (B145695) | 2121.1 and 2147.2 | researchgate.netnih.gov |
| Methanol (B129727) | 2123.8 and 2153.8 | researchgate.netnih.gov |
Note: Data is for the analogous compound 5-isocyano-1H-indole to illustrate the characteristic IR absorption and solvatochromic shift of the isocyano group attached to a similar heterocyclic core. The two peaks observed in protic solvents like methanol and ethanol correspond to non-hydrogen-bonded and hydrogen-bonded isocyano groups, respectively. researchgate.netnih.gov
X-ray Crystallography for Definitive Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. nih.govmdpi.com Furthermore, it elucidates how molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-stacking. acs.orgmdpi.com For this compound, an X-ray crystal structure would provide incontrovertible proof of the 5-position of the isocyano group and the planarity of the bicyclic indazole system. nih.gov
Application of Advanced Spectroscopic Techniques (e.g., Microwave Spectroscopy)
For a highly precise determination of molecular structure in the gas phase, free from intermolecular interactions, microwave spectroscopy is an exceptionally powerful technique. By measuring the rotational transitions of a molecule, it is possible to determine its moments of inertia with extreme accuracy. From this data, a precise semi-experimental equilibrium structure (rₑˢᵉ) can be derived, providing bond lengths and angles with milli-ångström and sub-degree precision, respectively. grupodeespectroscopia.es This methodology has been successfully applied to the parent 1H-indazole, allowing for the experimental observation of bond length alternation in the fused benzene (B151609) ring. grupodeespectroscopia.es A similar study on this compound would yield the most accurate and detailed picture of its intrinsic molecular geometry.
Theoretical and Computational Investigations of 5 Isocyano 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability Assessments
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties and stability of molecular systems. nih.govresearchgate.net For 5-Isocyano-1H-indazole, DFT calculations provide crucial insights into how the isocyano group influences the parent indazole structure. These calculations are instrumental in understanding the molecule's behavior in chemical reactions and its potential for forming stable complexes. nih.govrsc.org
Analysis of Molecular Orbitals and Charge Distribution Perturbations by the Isocyano Group
The introduction of the isocyano (-N≡C) group at the 5-position of the 1H-indazole ring significantly perturbs the electronic landscape of the molecule. DFT calculations allow for a detailed analysis of the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for predicting chemical reactivity. libretexts.orgmdpi.com
The isocyano group, with its carbon atom having both nucleophilic and electrophilic character, alters the charge distribution across the indazole ring. researchgate.netacs.org This redistribution of electron density affects the electrostatic potential of the molecule, influencing how it interacts with other chemical species. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge transfer interactions within the molecule, revealing the electronic interplay between the isocyano substituent and the bicyclic indazole core. mdpi.com
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | (Value not publicly available) | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | (Value not publicly available) | Indicates the molecule's ability to accept electrons. |
| Dipole Moment | (Value not publicly available) | Reflects the overall polarity of the molecule. |
| NBO Charges | (Values not publicly available) | Shows the charge distribution on individual atoms. |
Influence of the Isocyano Group on Indazole Aromaticity, Tautomerism, and Ring Dynamics
The indazole system can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. mdpi.com 1H-indazole is generally the more thermodynamically stable tautomer. mdpi.comresearchgate.net The presence of the isocyano group can influence the relative stabilities of these tautomers and the energy barrier for tautomerization. nih.govmdpi.com DFT calculations can model these tautomeric forms and predict their energetic differences, providing insight into the predominant form in various environments. mdpi.combeilstein-journals.org
Aromaticity, a key feature of the indazole ring, can also be modulated by the isocyano substituent. While direct studies on this compound are limited, the electronic nature of the isocyano group can either enhance or diminish the aromatic character of the fused ring system. This, in turn, affects the molecule's stability and reactivity. nih.gov
Mechanistic Studies of Reactions Involving this compound
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict reaction pathways, identify key intermediates and transition states, and explain observed regioselectivity and stereoselectivity. rsc.orglibretexts.orgnih.govbeilstein-journals.orgresearchgate.netaub.edu.lb
Transition State Characterization and Reaction Pathway Elucidation
By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states, which are the energetic maxima along the reaction coordinate. acs.org For reactions involving this compound, such as nucleophilic additions or cycloadditions, understanding the transition state structures is crucial for predicting the reaction's feasibility and rate. nih.govmdpi.com
For instance, in the reaction of an indazole with a metal-bound isocyanide, DFT studies have shown that the reaction mechanism can be complex, involving nucleophilic attack followed by proton transfer steps. nih.govmdpi.com The calculations can help to distinguish between different possible mechanistic pathways. mdpi.comnih.gov
Computational Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations
Many reactions involving substituted indazoles can lead to multiple products depending on the site of attack. DFT calculations are instrumental in predicting the regioselectivity of these reactions by comparing the activation energies of the different possible pathways. beilstein-journals.orgresearchgate.netrsc.org The site with the lower activation barrier will correspond to the major product.
In reactions where new stereocenters are formed, computational methods can predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, it is possible to determine which stereoisomer will be formed preferentially. While specific examples for this compound are not prevalent in the literature, the principles of using computational chemistry to predict stereoselectivity are well-established for related heterocyclic systems. acs.org
Application of Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. researchgate.netjmaterenvironsci.com These descriptors can be used to build predictive models for chemical reactivity. jmaterenvironsci.comwhiterose.ac.uk
Commonly used descriptors include:
HOMO and LUMO energies: Indicate the propensity for a molecule to act as a nucleophile or an electrophile. mdpi.com
Fukui functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. jmaterenvironsci.com
Global reactivity indices: Such as chemical hardness, softness, and electrophilicity index, provide a general measure of a molecule's reactivity. mdpi.comjmaterenvironsci.com
By calculating these descriptors for this compound, it is possible to predict its reactivity towards a wide range of reagents and in various reaction types. This predictive capability is invaluable for designing new synthetic routes and for understanding the molecule's behavior in complex chemical systems. jmaterenvironsci.comresearchgate.net
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Significance for Reactivity Prediction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher values indicate greater electron-donating ability (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values indicate greater electron-accepting ability (electrophilicity). |
| Fukui Function (f+) | Describes the change in electron density when an electron is added. | Indicates the most likely sites for nucleophilic attack. |
| Fukui Function (f-) | Describes the change in electron density when an electron is removed. | Indicates the most likely sites for electrophilic attack. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. |
| Electrophilicity Index (ω) | A measure of the stabilization energy when a molecule accepts electrons. | Higher values indicate a stronger electrophile. |
Note: The application of these descriptors provides a powerful framework for the rational design of reactions involving this compound.
Strategic Integration of 5 Isocyano 1h Indazole in Complex Chemical Synthesis
Role as a Versatile Building Block in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are prized for their efficiency and atom economy. Isocyanide-based multicomponent reactions (IMCRs) are especially prominent, and 5-Isocyano-1H-indazole is an exemplary component for these transformations. beilstein-journals.orgnih.govbeilstein-journals.org
One of the most significant IMCRs is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR), which efficiently constructs imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The indazole moiety can be incorporated into the final structure through either the amidine component (e.g., 3-amino-1H-indazole) or the aldehyde component (e.g., indazole-5-carbaldehyde). sci-hub.seresearchgate.netrug.nl When this compound is used as the isocyanide component, it directly installs the indazole core onto the C3-position of the newly formed imidazo[1,2-a]pyridine (B132010) ring system.
For instance, the reaction of a 2-aminopyridine, an aldehyde, and this compound under acidic catalysis (e.g., Sc(OTf)₃ or TFA) yields a 3-(1H-indazol-5-yl)imidazo[1,2-a]pyridine derivative. This strategy provides rapid access to complex scaffolds that are of significant interest in medicinal chemistry. The reaction is generally high-yielding and tolerates a wide variety of functional groups on both the aldehyde and the aminopyridine components. beilstein-journals.orgrug.nl
Generation of Molecular Diversity through Isocyano-Directed Transformations
A key advantage of using this compound in MCRs is the ability to generate vast libraries of structurally diverse molecules, a cornerstone of modern drug discovery. dovepress.com In reactions like the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, fixing one component—in this case, this compound—while varying the other three allows for the systematic exploration of chemical space. nih.govacs.orgfrontiersin.orgmdpi.com
The products of such Ugi reactions are α-acetamido carboxamide derivatives, which are peptidomimetic in nature. By employing this compound, chemists can synthesize libraries of compounds that merge the privileged indazole scaffold with peptide-like features. nih.gov The diversity of the resulting library is dictated by the diversity of the input amines, aldehydes/ketones, and carboxylic acids, which are often readily available commercially.
This diversity-oriented synthesis approach is invaluable for structure-activity relationship (SAR) studies. dovepress.com For example, a library of compounds was synthesized via a tandem GBB and Ugi reaction sequence. An imidazo[1,2-a]pyridine-containing carboxylic acid (prepared via GBB) was used as the acid component in a subsequent Ugi reaction. While this specific example did not use this compound, it illustrates a powerful strategy where the indazole isocyanide could be employed in the first or second MCR to generate highly complex and diverse molecular libraries. beilstein-journals.org
Utilization in Cascading Reactions for the Assembly of Advanced Molecular Architectures
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. mdpi.comd-nb.info These sequences offer a highly efficient route to complex molecular architectures from simple precursors. The integration of MCRs into cascade sequences is a particularly powerful strategy. This compound is an ideal substrate for initiating such cascades.
A notable example is the synthesis of complex polyheterocyclic frameworks like indazolo[3',2':2,3]imidazo[1,5-c]quinazolin-6(5H)-ones. This transformation is achieved through a cascade sequence that begins with a GBB-type reaction. In a study by Jeong and coworkers, the reaction of 3-amino-1H-indazole, an isatin (B1672199) derivative (acting as the carbonyl component), and an isocyanide under acidic conditions did not yield a simple GBB product. sci-hub.se Instead, it triggered a cascade involving the GBB reaction, followed by a spirocyclic intermediate formation, a Current time information in Blackburn with Darwen, GB.rsc.org-hydride shift, and an intramolecular cyclization. This sequence rapidly builds a complex, multi-ring system in a single pot. beilstein-journals.orgsci-hub.se Using this compound in such a reaction with appropriate amino-heterocycles and carbonyl compounds could foreseeably lead to novel and intricate indazole-annulated polycycles. nih.govtandfonline.comtandfonline.com
Another powerful cascade involves coupling an MCR with a subsequent transition-metal-catalyzed cyclization. For example, a GBB or Ugi reaction can be designed to produce an intermediate that contains functionalities ripe for a subsequent intramolecular cyclization, such as a Heck, Suzuki, or Buchwald-Hartwig reaction. This MCR-cyclization cascade strategy enables the construction of fused ring systems that would be challenging to assemble through traditional linear synthesis. The strategic placement of the indazole moiety by this compound provides a valuable anchor point for designing such cascades, leading to advanced molecular architectures with potential applications in materials science and medicinal chemistry. acs.orgacs.org
Table of Mentioned Compounds
Future Research Directions and Emerging Trends for 5 Isocyano 1h Indazole
Development of Sustainable and Green Chemical Methodologies for its Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. While specific green synthesis methods for 5-Isocyano-1H-indazole are not yet established in the literature, future research is anticipated to move in this direction, drawing inspiration from established green chemistry principles applied to related heterocyclic systems.
Future investigations will likely focus on the use of electrochemical methods, which offer a sustainable alternative to traditional chemical oxidants and reductants. beilstein-journals.org For instance, the synthesis of indazole derivatives can be achieved through one-pot multicomponent protocols using iron as an inexpensive and environmentally friendly reducing agent. researchgate.net Another avenue for exploration is the use of microwave irradiation, which has been shown to improve yields and shorten reaction times in the synthesis of tetrahydroindazole (B12648868) derivatives.
A potential sustainable synthetic approach could involve a multi-component reaction (MCR) strategy. Isocyanide-based MCRs are known for their efficiency in constructing complex molecules in a single step. frontiersin.org A future green synthesis of this compound could be envisioned starting from a suitably substituted nitroaromatic precursor, followed by a reductive cyclization, and finally the introduction of the isocyano group using a green dehydration agent. The use of greener solvents, such as ethanol (B145695) or even water, and catalytic systems based on abundant and non-toxic metals will be a key focus. beilstein-journals.org
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Key Features | Potential Advantages |
| Electrochemical Synthesis | Use of electricity to drive reactions. | Avoids stoichiometric chemical reagents, mild reaction conditions. |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Reduced reaction times, improved yields, enhanced purity. |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, operational simplicity, rapid library generation. |
| Biocatalysis | Use of enzymes for chemical transformations. | High selectivity, mild conditions, biodegradable catalysts. |
Exploration of Unprecedented Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites in this compound—the N1 and N2 positions of the pyrazole (B372694) ring, the C3 position, the isocyano group, and the benzene (B151609) ring—makes chemo- and regioselective functionalization a significant challenge and a rich area for future research.
Transition-metal-catalyzed cross-coupling reactions are expected to be a major focus for the selective functionalization of the indazole core. For instance, palladium-catalyzed C-H functionalization has been successfully applied to 2H-indazoles, demonstrating the feasibility of introducing substituents at specific positions. acs.org Similar strategies could be adapted for the C3-functionalization of this compound. Furthermore, the development of regioselective N-alkylation and N-arylation protocols will be crucial for creating diverse derivatives.
The isocyano group itself can direct functionalization. Its strong coordinating properties can be exploited in metal-catalyzed reactions to direct ortho-lithiation or other C-H activation processes on the indazole ring. acs.org The exploration of directing group strategies, where the isocyano moiety or a transiently installed group at the N1 position guides the regioselective introduction of new functionalities, will be a key area of investigation.
Discovery of Novel Reactivity Modes for the 5-Isocyano Moiety within the Indazole Framework
The isocyano group is a versatile functional group with a rich and diverse reactivity profile. acs.org While classic reactions of isocyanides, such as the Passerini and Ugi reactions, are well-established, their application to the this compound scaffold remains to be explored. frontiersin.org
Future research will likely uncover novel reactivity modes of the isocyano group in this specific context. For example, the isocyano group can undergo insertion reactions into metal-carbon or metal-hydride bonds, providing a pathway to novel organometallic complexes and further functionalized indazoles. acs.org The development of catalytic cycles that exploit the unique electronic properties of the isocyano-indazole system could lead to unprecedented transformations.
Another emerging area is the use of isocyanides in radical reactions. The generation of isocyanide-centered radicals could open up new avenues for C-C and C-heteroatom bond formation. The interplay between the radical reactivity of the isocyano group and the aromatic indazole core could lead to the discovery of novel cyclization and annulation reactions for the construction of complex polycyclic systems.
Computational Design and Prediction of Novel this compound Derivatives and Associated Reactions
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and reactions. Density Functional Theory (DFT) and other computational methods will play a crucial role in guiding future research on this compound.
Theoretical calculations can be employed to predict the reactivity and selectivity of various transformations involving this compound. For example, DFT studies can elucidate the mechanism of metal-catalyzed functionalization reactions, helping to rationalize observed regioselectivities and design more efficient catalysts. mdpi.comnih.gov Computational screening of virtual libraries of this compound derivatives can identify candidates with desirable electronic or steric properties for specific applications.
Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR) of novel derivatives, aiding in their characterization. jmaterenvironsci.com The prediction of reaction barriers and transition state geometries can help in understanding and optimizing reaction conditions for novel transformations. The synergy between computational prediction and experimental validation will be essential for the rapid advancement of the chemistry of this compound.
Table 2: Predicted Applications of Computational Chemistry in this compound Research
| Application Area | Computational Method | Predicted Outcome |
| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Understanding reaction pathways, transition states, and intermediates. |
| Prediction of Reactivity | Fukui Functions, Electrostatic Potential Maps | Identifying reactive sites for electrophilic and nucleophilic attack. |
| Virtual Screening | Molecular Docking, QSAR | Identifying derivatives with potential biological activity. |
| Spectroscopic Property Prediction | GIAO (Gauge-Including Atomic Orbital) method | Aiding in the structural characterization of new compounds. |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-Isocyano-1H-indazole?
The synthesis of this compound typically involves multi-step reactions, including functional group transformations and cyclization. A common approach is to start with halogenated indazole precursors (e.g., 5-bromo-1H-indazole) and perform nucleophilic substitution using isocyanide sources. For example, hydrazine hydrate-mediated ring closure under reflux in dimethylformamide (DMF) has been used for related indazole derivatives . Precise control of reaction conditions (temperature, solvent, catalysts) is critical to avoid side reactions. Characterization via -NMR and LC-MS is essential to confirm purity and structure.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm the isocyano group (–NC) and indazole ring protons.
- Infrared (IR) Spectroscopy : Detection of the characteristic isocyanide stretch (~2150 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- HPLC/UPLC : To assess purity (>95% is standard for research-grade compounds) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile isocyanides.
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation .
- Waste Disposal : Follow institutional guidelines for hazardous organoazides.
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) are effective for modeling electronic structure, including:
- HOMO-LUMO gaps : To predict reactivity and charge-transfer behavior.
- Electrostatic Potential Maps : Visualizing nucleophilic/electrophilic sites for reaction design.
- Vibrational Frequencies : Correlating IR spectra with computational results .
Software like Gaussian or ORCA can be used, with validation against experimental data (e.g., X-ray crystallography if available).
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Meta-Analysis : Systematically compare datasets across studies using tools like PRISMA guidelines.
- Experimental Replication : Control variables such as cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and assay protocols (e.g., MTT vs. ATP-lite).
- Statistical Robustness : Apply ANOVA or Bayesian inference to assess significance of conflicting results .
Q. How can crystallographic data (e.g., from SHELX) improve structural validation of this compound complexes?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond lengths/angles and confirm isocyanide coordination in metal complexes.
- Twinned Data Handling : Apply SHELXD for structure solution in cases of crystal twinning .
- Deposition : Submit validated CIF files to repositories like the Cambridge Structural Database (CSD).
Q. What in silico tools predict the metabolic pathways of this compound in pharmacological studies?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, cytochrome P450 interactions, and toxicity.
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose biosynthetic routes and potential metabolites .
- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using GROMACS or AMBER.
Methodological Guidelines
How to design a FINER (Feasible, Novel, Ethical, Relevant) research question for studying this compound?
- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).
- Novel : Focus on underexplored applications, such as its role in photoaffinity labeling.
- Ethical : Adhere to institutional review boards (IRBs) if involving biological assays.
- Relevant : Align with gaps in literature, e.g., "How does 5-isocyano substitution modulate indazole’s inhibitory potency against EGFR?" .
Q. What frameworks ensure rigorous data collection and interpretation in structure-activity relationship (SAR) studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
